2-Chloro-4-(ethynyl)thiophene
Overview
Description
2-Chloro-4-(ethynyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structural features, which include a chlorine atom and an ethynyl group attached to the thiophene ring. These functional groups impart distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that 2-Chloro-4-(ethynyl)thiophene may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . The formation of new carbon–carbon bonds can lead to the synthesis of a variety of compounds with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-chloro-4-iodothiophene with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2-Chloro-4-(ethynyl)thiophene may employ similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(ethynyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
- Substituted thiophenes with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced thiophene derivatives .
Scientific Research Applications
2-Chloro-4-(ethynyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Comparison with Similar Compounds
2-Chloro-5-(ethynyl)thiophene: Similar structure but with the ethynyl group at a different position.
2-Bromo-4-(ethynyl)thiophene: Bromine instead of chlorine, affecting reactivity and properties.
2-Chloro-4-(methyl)thiophene: Methyl group instead of ethynyl, altering electronic characteristics.
Uniqueness: 2-Chloro-4-(ethynyl)thiophene is unique due to the combination of the chlorine atom and the ethynyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-4-ethynylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClS/c1-2-5-3-6(7)8-4-5/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPCUJUGCWJLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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